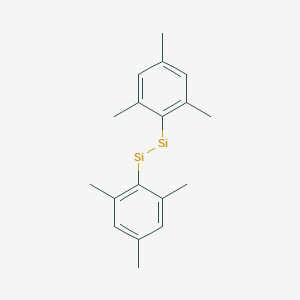
CID 10924526
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 10924526” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Vorbereitungsmethoden
The preparation of CID 10924526 involves specific synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The synthesis of this compound can involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions for the synthesis of this compound may include specific temperatures, pressures, solvents, and catalysts. These conditions are optimized to ensure the highest possible yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to produce the compound in bulk quantities. The methods used in industrial production are designed to be cost-effective and efficient.
Analyse Chemischer Reaktionen
CID 10924526 undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons by this compound, resulting in the formation of reduced products.
Substitution: In substitution reactions, one or more atoms in this compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions: The reagents and conditions used in these reactions can vary widely. Common reagents may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include a variety of oxidized, reduced, or substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
CID 10924526 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other compounds.
Biology: In biological research, this compound may be used to study biochemical pathways and molecular interactions.
Industry: In industrial applications, this compound can be used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of CID 10924526 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Eigenschaften
Molekularformel |
C18H22Si2 |
|---|---|
Molekulargewicht |
294.5 g/mol |
InChI |
InChI=1S/C18H22Si2/c1-11-7-13(3)17(14(4)8-11)19-20-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI-Schlüssel |
RVLFMWCAPMMUNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Si][Si]C2=C(C=C(C=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


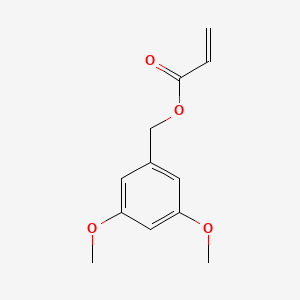
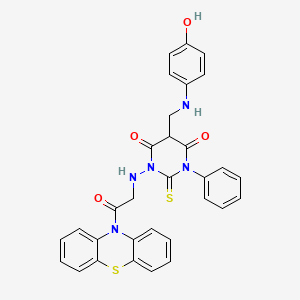
![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
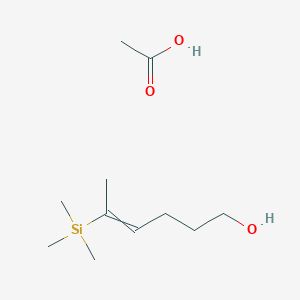
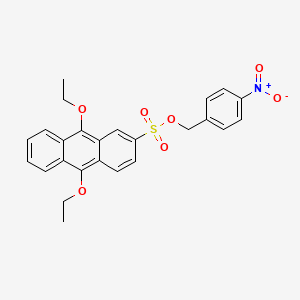
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)
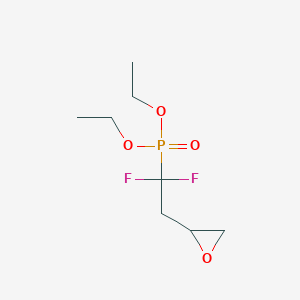

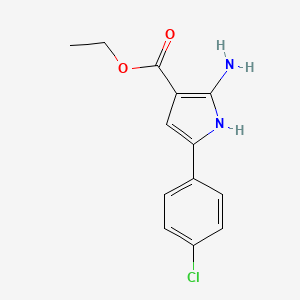
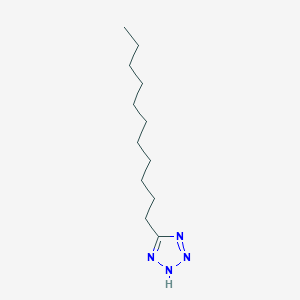

![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)
![Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14286325.png)

